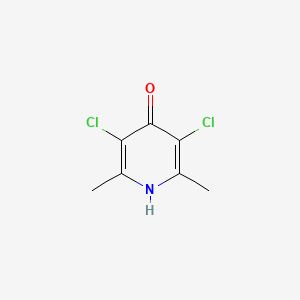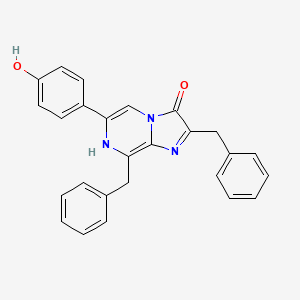
Coelenterazine h
概要
説明
Coelenterazine h is a derivative of Coelenterazine . It is a luciferin, a light-emitting biomolecule that serves as a substrate for luciferases or as a constituent of photoproteins . It is more sensitive to Ca2+ than the native complex, thus providing a valuable tool for measuring small changes in Ca2+ concentrations .
Synthesis Analysis
Coelenterazine h is one of several synthetic coelenterazine analogs . The exact synthesis process is not detailed in the search results, but a review covers synthetic routes to coelenterazine and its analogues .Molecular Structure Analysis
The molecular formula of Coelenterazine h is C26H21N3O2 . The molecular weight is 407.46 g/mol . The exact molecular structure is not detailed in the search results.Chemical Reactions Analysis
In bioluminescent and chemiluminescent reactions, coelenterazine reacts with O2 to yield a four-membered energy–rich 1,2-dioxetane compound . Subsequent loss of CO2 by the dioxetanone intermediate yields the coelenteramide anion in the excited state, followed by emission of a photon .Physical And Chemical Properties Analysis
Coelenterazine h is a solid . It should be stored at -20°C, protected from light, dry, and sealed .科学的研究の応用
Coelenterazine h: A Comprehensive Analysis of Scientific Research Applications
Bioluminescence Imaging (BLI): Coelenterazine h is widely used in bioluminescence imaging due to its role as a substrate in bioluminescent reactions. This application allows for monitoring biological phenomena both in vitro and in vivo, providing a powerful imaging modality for research .
Calcium Ion Detection: This compound is utilized in conjunction with aequorin, a photoprotein, to detect calcium ions (Ca2+) in biological systems. Different synthetic analogs of coelenterazine, including coelenterazine h, confer varying Ca2+ affinities and spectral properties on the aequorin complex .
Antioxidant Studies: Coelenterazine h derivatives have been reported to act as superior antioxidants against reactive oxygen species (ROS), such as singlet oxygen and superoxide anion. These derivatives are membrane-permeant, non-toxic, and highly reactive toward ROS, making them valuable in antioxidant research .
Cellular Activity Imaging: The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has enabled the imaging of cellular activities. These probes can be applied to study signaling pathways and synthetic genetic circuits both in vitro and in vivo .
Bioluminescent Reporters: Coelenterazine-dependent luciferases are employed as bioluminescent reporters in various research fields. They serve as analytical tools capable of addressing a wide range of research and application problems by providing insights into cellular and molecular processes .
Marine Biology Research: As a substrate for bioluminescence in many luminous marine organisms, coelenterazine h plays a crucial role in marine biology research. It helps in understanding the mechanisms behind bioluminescence and its ecological implications .
作用機序
Target of Action
Coelenterazine h, a derivative of native Coelenterazine, primarily targets various luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), among others . These luciferases are enzymes that catalyze the oxidation of Coelenterazine h, leading to the emission of light . Additionally, Coelenterazine h acts as an auxiliary factor for aequorin, a photoprotein found in jellyfish, and can be used to detect calcium ion concentrations in living cells .
Mode of Action
The mode of action of Coelenterazine h involves its oxidation by luciferases in the presence of molecular oxygen . This oxidation process produces a high-energy intermediate product and emits blue light with a peak emission wavelength of approximately 450-480 nm . When Coelenterazine h is part of the aequorin complex, it can only be oxidized to produce the high-energy product Coelenteramide after binding with calcium ions (Ca2+), simultaneously releasing CO2 and blue fluorescence (~466 nm) .
Biochemical Pathways
The biochemical pathways affected by Coelenterazine h primarily involve bioluminescence. The oxidation of Coelenterazine h by luciferases leads to the emission of light, a process that is central to bioluminescence . This process is utilized by a significant proportion of marine bioluminescent organisms (over 75%) . Furthermore, Coelenterazine h exhibits Bioluminescence Resonance Energy Transfer (BRET) properties . In the presence of Coelenterazine h as a substrate, luciferases (such as Rluc) catalyze the substrate to emit blue light, and the energy is transferred to EYFP (Enhanced Yellow Fluorescent Protein), which emits green light (~530 nm) .
Pharmacokinetics
It is known that coelenterazine h is soluble in propylene glycol and citric acid, which may influence its bioavailability .
Result of Action
The result of Coelenterazine h’s action is the emission of light, which is used in various applications such as in vivo imaging, gene reporting, detection of reactive oxygen species (ROS) levels in cells/tissues, high-throughput screening, and monitoring of calcium ion levels in living cells . Some Coelenterazine h derivatives have been found to display excellent bioluminescence properties compared to native Coelenterazine .
Action Environment
The action of Coelenterazine h can be influenced by environmental factors. For instance, oxygen and moisture can lead to the auto-oxidation of Coelenterazine h over time, reducing its overall activity . Therefore, it is recommended to store Coelenterazine h as a completely dry powder under argon in air-tight containers at -20°C or for longer storage at -80°C, protected from light .
Safety and Hazards
将来の方向性
Coelenterazine h and its analogs have been used in various applications, including imaging, sensing, and controlling cellular activities, signaling pathways, and synthetic genetic circuits . This strategy can shed light on the mechanisms of diseases and promote interrelated therapy development . The future directions of Coelenterazine h research could involve further optimizations of these optical probes and their applications .
特性
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUVUVRFJVHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376393 | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coelenterazine h | |
CAS RN |
50909-86-9 | |
| Record name | Coelenterazine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COELENTERAZINE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Coelenterazine h serves as a substrate for Renilla luciferase (Rluc) and other marine luciferases. [, , ] Upon binding to Rluc in the presence of oxygen, Coelenterazine h undergoes oxidation, leading to a flash of blue light at 480 nm. [, , ] This bioluminescent reaction is widely utilized in bioluminescence resonance energy transfer (BRET) assays to study protein-protein interactions, monitor cellular signaling pathways, and quantify biological analytes. [, , , ]
ANone:
- Spectroscopic Data: While specific spectroscopic data wasn't detailed in the provided research, it's important to note that Coelenterazine h displays a characteristic absorbance peak around 430 nm. []
A: Coelenterazine h exhibits limited stability in aqueous solutions, especially at physiological temperatures and in the presence of serum. [] This instability stems from auto-oxidation, which also generates background luminescence, hindering assay sensitivity. [] To address this, researchers have developed protected Coelenterazine h analogs, such as those incorporated into the ViviRenTM and EnduRenTM Live Cell Substrates, to improve stability and reduce background signal in live cell assays. []
A: Coelenterazine h itself isn't catalytic. Its role is as a substrate for luciferases like Rluc. [, , ] The enzyme catalyzes the oxidation of Coelenterazine h, producing a luminescent signal. This reaction is highly selective, meaning Rluc primarily acts on Coelenterazine h and closely related analogs. This selectivity is crucial for the specificity of bioluminescent assays using Coelenterazine h. [, , ]
A: While the provided articles don't detail specific SAR studies on Coelenterazine h, they highlight the impact of structural modifications on its stability and luminescent properties. For example, protecting the oxidation-prone site of Coelenterazine h with esters or oxymethyl ethers significantly enhances its stability in cell culture media, leading to a greater signal-to-background ratio in bioluminescence assays. []
A: Coelenterazine h is known to be unstable in aqueous solutions, particularly at physiological temperatures. [] To improve its stability and bioavailability, researchers have explored various formulation strategies, including the use of protective groups, such as esters and oxymethyl ethers. [] These modifications help shield the molecule from degradation and increase its half-life in biological media.
ANone: The provided research focuses on the use of Coelenterazine h as a reagent in bioluminescent assays and doesn't explore its therapeutic potential, toxicity, environmental impact, or other aspects relevant to drug development. Therefore, these questions are not directly addressed in the given context.
ANone: Coelenterazine h, as a key component of bioluminescence imaging, has fostered significant cross-disciplinary research. Examples include:
- Biochemistry and Molecular Biology: Investigating protein-protein interactions using BRET assays [, , ], and real-time monitoring of cellular signaling pathways. []
- Cell Biology: Tracking transplanted neural stem cells in the brain. []
- Immunology: Understanding the formation and function of inflammasomes. []
- Biomedical Engineering: Developing self-luminescent photodynamic therapy strategies for cancer treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









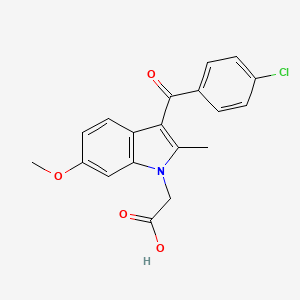

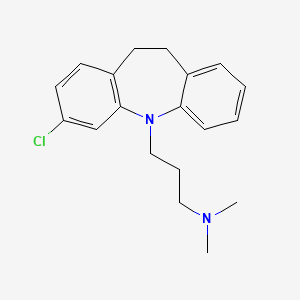
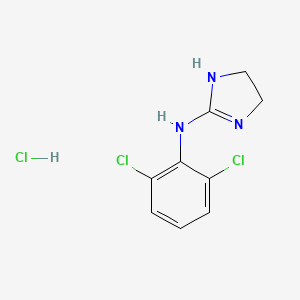

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
